1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of furan and pyridazine rings within its structure suggests it may exhibit unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyridazine Ring:
- Starting with a suitable dicarbonyl compound, such as a diketone, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
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Attachment of the Furan Ring:
- The furan ring can be introduced via a Suzuki coupling reaction, using a furan boronic acid and a halogenated pyridazine intermediate.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like toluene or DMF.
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Formation of the Piperidine Ring:
- The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.
- Reaction conditions: Hydrogen gas, a metal catalyst (e.g., palladium on carbon), and an appropriate solvent.
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Final Coupling:
- The final step involves coupling the furan-substituted pyridazine with the piperidine carboxamide through an amide bond formation.
- Reaction conditions: EDCI or DCC as a coupling agent, and a base like triethylamine in a solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature to mild heating.
Substitution: Electrophiles like halogens or alkylating agents, Lewis acids as catalysts.
Major Products:
Oxidation: Furanones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of one of the furan rings.
Uniqueness: 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of two furan rings, which can confer distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(20-13-15-3-1-11-25-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-2-12-26-17/h1-6,11-12,14H,7-10,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWLPXYKFSQSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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